5-Ethynyl-2-azabicyclo[4.1.0]heptane
Description
5-Ethynyl-2-azabicyclo[4.1.0]heptane is a bicyclic compound featuring a seven-membered ring system with a bridgehead nitrogen atom (2-aza) and an ethynyl substituent at the 5-position. This structure combines the rigidity of a bicyclo[4.1.0]heptane scaffold with the reactivity of an ethynyl group, making it valuable in medicinal chemistry for drug discovery and as a synthetic intermediate .
Properties
Molecular Formula |
C8H11N |
|---|---|
Molecular Weight |
121.18 g/mol |
IUPAC Name |
5-ethynyl-2-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H11N/c1-2-6-3-4-9-8-5-7(6)8/h1,6-9H,3-5H2 |
InChI Key |
CCSLYMMAUTYGLP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CCNC2C1C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Ethynyl-2-azabicyclo[4.1.0]heptane with key analogs, focusing on structural variations, physicochemical properties, and applications.
5-Oxa-2-azabicyclo[4.1.0]heptane Hydrochloride
- Structure : Replaces the ethynyl group with an oxygen atom at the 5-position.
- Molecular Formula: C₅H₁₀ClNO .
- Molecular Weight : 135.59 g/mol .
- Applications : Used in synthetic routes for heterocyclic pharmaceuticals, particularly where oxygen-containing motifs are critical for target binding .
2,4-Diazabicyclo[4.1.0]heptane Derivatives
- Structure : Features an additional nitrogen atom at the 4-position (2,4-diaza) .
- Synthesis : Formed via dual C–C bond formations at the 5- and 6-positions of uracil derivatives, indicating regioselective reactivity .
7-Oxabicyclo[4.1.0]heptane
- Structure : Oxygen atom replaces the bridgehead nitrogen (7-oxa instead of 2-aza) .
- Physicochemical Properties :
- Key Differences : The absence of nitrogen limits its utility in amine-based drug design but enhances stability under acidic conditions.
2-Azabicyclo[2.2.1]heptane Derivatives
- Structure : Smaller bicyclo[2.2.1] framework with a methoxy substituent (e.g., 5-methoxy-2-azabicyclo[2.2.1]heptane) .
- Molecular Formula: C₇H₁₃NO .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent/Ring System | CAS RN | Applications |
|---|---|---|---|---|---|
| This compound | Not Reported | Not Reported | Ethynyl at C5, 2-aza | Not Provided | Drug discovery building blocks |
| 5-Oxa-2-azabicyclo[4.1.0]heptane HCl | C₅H₁₀ClNO | 135.59 | Oxygen at C5, 2-aza | 1354952-28-5 | Synthetic intermediates |
| 2,4-Diazabicyclo[4.1.0]heptane | Not Reported | Not Reported | Dual nitrogen (2,4-diaza) | Not Provided | Ligands, coordination chemistry |
| 7-Oxabicyclo[4.1.0]heptane | C₆H₁₀O | 98.14 | Oxygen bridge (7-oxa) | 286-20-4 | Solvent, epoxy resin precursor |
| 5-Methoxy-2-azabicyclo[2.2.1]heptane | C₇H₁₃NO | 127.18 | Methoxy at C5, smaller bicyclo | 1422068-02-7 | Peptidomimetics, constrained amines |
Q & A
Q. What are the established synthetic routes for 5-Ethynyl-2-azabicyclo[4.1.0]heptane, and what methodological considerations are critical for optimizing yield and purity?
The synthesis of bicyclic azabicyclo compounds often involves cyclopropanation strategies. For example, transition-metal-free oxidative cyclopropanation of aza-enynes has been reported for analogous azabicyclo[4.1.0]heptane derivatives. This method enables four bond formations in a single step under mild conditions, with real-time ESI-MS monitoring to validate intermediates . Key considerations include solvent choice (e.g., THF or DCM), reaction temperature (room temperature to 50°C), and the use of radical initiators like AIBN. Purification via column chromatography with gradients of ethyl acetate/hexane is typical .
Q. How can the structural integrity of this compound be confirmed experimentally?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for fluorinated analogs) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, 7,7-difluoro-2-azabicyclo[4.1.0]heptane derivatives were characterized using ¹H NMR (δ 3.2–4.1 ppm for bridgehead protons) and HRMS (m/z 201.13 [M+H]⁺) . X-ray crystallography may further resolve stereochemical ambiguities in bicyclic frameworks .
Q. What are the primary chemical reactivity patterns of this compound in functionalization reactions?
The ethynyl group enables click chemistry (e.g., Huisgen cycloaddition with azides), while the bicyclic amine can undergo alkylation or acylation. For example, tert-butyl derivatives of azabicyclo[4.1.0]heptane were functionalized via carbamate formation using Boc anhydride under basic conditions . Fluorinated analogs also participate in SNAr reactions due to electron-withdrawing substituents .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing pathways during the synthesis of this compound?
Control experiments and kinetic profiling are critical. For oxidative cyclopropanation, adjusting the stoichiometry of oxidants (e.g., TBHP) and radical scavengers can suppress side reactions like over-oxidation. Online ESI-MS monitoring allows real-time tracking of intermediates, enabling rapid optimization . For stereoselective synthesis, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) may improve enantiomeric excess .
Q. How should researchers address discrepancies in spectral data for azabicyclo[4.1.0]heptane derivatives?
Contradictions in NMR or MS data often arise from impurities or diastereomerism. Recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC can isolate pure isomers . Computational modeling (DFT or MD simulations) of NMR chemical shifts or IR spectra can validate experimental observations .
Q. What mechanistic insights exist for the biological activity of azabicyclo[4.1.0]heptane derivatives, and how can they guide target validation?
Fluorinated analogs (e.g., 7,7-difluoro derivatives) show enhanced metabolic stability and receptor binding affinity due to reduced basicity and increased lipophilicity . Pharmacological assays (e.g., enzyme inhibition or receptor-binding studies) should be paired with molecular docking to identify key interactions with biological targets like GPCRs or kinases .
Q. What strategies improve the stability of this compound under storage or reaction conditions?
Storage at –20°C under inert atmosphere (argon) prevents degradation. For reactions in polar solvents (e.g., MeOH or DMF), buffering agents (e.g., NaHCO₃) can stabilize the bicyclic amine against protonation-induced ring-opening . Stability studies using accelerated degradation (e.g., 40°C/75% RH) and LC-MS monitoring are recommended .
Q. How can computational methods predict the reactivity and regioselectivity of this compound in complex transformations?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for cyclopropanation or click reactions. For regioselectivity, Natural Bond Orbital (NBO) analysis identifies electron-deficient sites prone to electrophilic attack .
Methodological Tables
Table 1: Key Synthetic Routes for Azabicyclo[4.1.0]heptane Derivatives
| Method | Conditions | Yield | Key Reference |
|---|---|---|---|
| Oxidative Cyclopropanation | TBHP, AIBN, DCM, 40°C | 65–78% | |
| Multi-Step Functionalization | Boc-protection, NaBH₄ reduction | 85–90% | |
| Fluorination | Selectfluor®, MeCN, 60°C | 45–60% |
Table 2: Analytical Data for Azabicyclo[4.1.0]heptane Derivatives
| Compound | ¹H NMR (δ, ppm) | HRMS (m/z) | Purity (HPLC) |
|---|---|---|---|
| 7,7-Difluoro derivative | 3.55 (m, 1H), 4.20 (s, 1H) | 201.13 | >98% |
| tert-Butyl carbamate | 1.45 (s, 9H), 3.30 (t, 2H) | 241.3 | >95% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
